ROCK1/ROCK2 Inhibitory Potency: Direct Comparator Within the N-Sulphonylhydrazone Series
Among a congener series of isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors, the lead compound LASSBio-2065 demonstrated IC50 values of 3.1 µM (ROCK1) and 3.8 µM (ROCK2) [1]. The target compound 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline represents the unsubstituted parent scaffold of this series. A direct head-to-head comparison is not publicly available; however, the disclosed SAR shows that N-methylation (as in LASSBio-2065) is critical for achieving low-micromolar potency, implying that the parent hydrazine likely exhibits significantly weaker ROCK inhibition. This class-level inference provides a reasonable expectation of potency ranking when selecting among procurement candidates.
| Evidence Dimension | ROCK1/ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >10 µM based on SAR trends for unsubstituted hydrazine analogs |
| Comparator Or Baseline | LASSBio-2065 (N-methylated congener): IC50 = 3.1 µM (ROCK1), 3.8 µM (ROCK2) |
| Quantified Difference | Estimated >3-fold difference (Class-level inference) |
| Conditions | Biochemical kinase inhibition assay; recombinant ROCK1 and ROCK2 enzymes |
Why This Matters
This informs procurement prioritization: the parent hydrazine is unlikely to serve as a potent ROCK inhibitor without further derivatization, whereas the N-methyl analog LASSBio-2065 provides a benchmark for optimization.
- [1] de Oliveira, R.G. et al. (2018) 'Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors', Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), pp. 1181–1193. View Source
